molecular formula C11H14FNO2 B13043909 (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester

Cat. No.: B13043909
M. Wt: 211.23 g/mol
InChI Key: AFWVPBNGGZFFEJ-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester is a chiral fluorinated β-amino acid derivative of significant interest in medicinal chemistry and drug discovery. Fluorinated β-amino acid enantiomers are intensively investigated due to their pharmacological significance and unique biological properties, serving as a crucial scaffold for designing pharmaceutical drugs . The incorporation of fluorine into molecular structures is a common strategy in drug development, as the fluorine atom can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity due to its high electronegativity and the strong polarity of the carbon-fluorine bond . This compound is primarily valuable as a key synthetic intermediate or building block. Such fluorinated β-amino acid enantiomers can be prepared via efficient enzymatic methods, such as lipase-catalyzed hydrolysis, achieving high enantiomeric excess (ee) . Researchers utilize these building blocks in the synthesis of potential therapeutic agents, including novel antibiotics, anticancer agents, and analgesic tetrapeptide analogues . The specific stereochemistry (S-configuration) is critical for its application in creating enantiopure compounds, as the biological activity of molecules is often stereospecific. This product is intended for research and development purposes in a laboratory setting only. For specific inquiries regarding custom synthesis or bulk quantities, please contact our scientific support team.

Properties

IUPAC Name

methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWVPBNGGZFFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Kinetic Resolution of Racemic Esters

A prominent method for obtaining the (S)-enantiomer of fluorinated β-amino acid esters involves enzymatic kinetic resolution using lipases. For example, lipase PSIM from Burkholderia cepacia catalyzes the hydrolysis of racemic β-amino carboxylic ester hydrochlorides in organic solvents like isopropyl ether at 45 °C with triethylamine and water present. This process yields the (S)-β-amino acid and the (R)-amino ester with excellent enantiomeric excess (≥99%) and good chemical yields (>48%).

  • This method is advantageous due to its high stereoselectivity and mild reaction conditions.
  • The starting racemic esters are typically synthesized by esterification of racemic β-amino acids, which themselves are prepared via modified Rodionov synthesis involving aldehydes and malonic acid in the presence of ammonium acetate in ethanol under reflux.

Esterification of Amino Acids

A classical approach to prepare amino acid methyl esters, including fluorinated derivatives, involves direct esterification of the corresponding amino acid with methanol. The reaction is often catalyzed by acid or facilitated by reagents such as chlorotrimethylsilane at room temperature to form the amino acid methyl ester hydrochloride salts in good to excellent yields.

  • This method is straightforward and scalable.
  • The reaction conditions are mild, preserving the stereochemistry of the amino acid.
  • For example, glycine methyl ester hydrochloride can be synthesized by reacting glycine with chlorotrimethylsilane and methanol at room temperature, providing a model for similar fluorinated amino acids.

Multi-Step Synthesis Involving Aromatic Substituent Manipulation

The synthesis of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester typically starts from the corresponding fluorinated aromatic aldehyde or acid derivatives. The fluorine and methyl substituents on the phenyl ring require careful handling to maintain regioselectivity.

  • The aromatic precursor, such as 2-fluoro-4-methylbenzaldehyde, undergoes condensation with malonic acid derivatives to yield the β-amino acid skeleton.
  • Subsequent esterification with methanol under acidic conditions (e.g., sulfuric acid catalyst) produces the methyl ester.
  • Chiral catalysts or enzymatic resolution steps are then applied to isolate the (S)-enantiomer with high enantiomeric purity.
Preparation Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Advantages Limitations
Enzymatic Kinetic Resolution (Lipase PSIM) Racemic β-amino ester, lipase PSIM, iPr2O, 45 °C >48% ≥99% High stereoselectivity, mild conditions Requires enzyme availability
Esterification with Chlorotrimethylsilane Amino acid, chlorotrimethylsilane, methanol, RT Good to excellent Not applicable (starting from chiral amino acid) Simple, scalable, mild conditions No enantiomeric enrichment if racemic
Multi-step synthesis from aldehyde 2-fluoro-4-methylbenzaldehyde, malonic acid, NH4OAc, EtOH reflux, acid catalyzed esterification 76-98% (esterification step) Dependent on resolution step Versatile, allows aromatic substitution Multi-step, requires resolution
  • The enzymatic hydrolysis method using lipase PSIM is reported to have excellent enantioselectivity (E-values > 146) and is effective for various fluorinated β-amino acid esters, including those with 2-fluoro-4-methylphenyl groups.
  • Esterification via chlorotrimethylsilane and methanol at room temperature offers a convenient route to amino acid methyl esters without racemization, suitable for fluorinated amino acids.
  • Industrial scale-up can be achieved by continuous flow reactors for esterification steps, improving control over reaction parameters and yield.
  • Characterization of the synthesized compound involves NMR (1H and 13C), mass spectrometry, IR, and UV-vis spectroscopy to confirm molecular structure and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester has been explored for its potential use in pharmaceutical formulations. The incorporation of fluorine into amino acids can enhance the binding affinity to biological targets, making this compound a valuable scaffold in the development of new therapeutics.

Case Study: Antidepressant Activity

Research indicates that fluorinated amino acids can exhibit enhanced activity at neurotransmitter receptors. For instance, studies have shown that derivatives similar to this compound demonstrate increased potency as serotonin reuptake inhibitors, which are crucial in treating depression and anxiety disorders .

Biochemical Research

This compound serves as a useful tool in biochemical assays aimed at understanding receptor interactions and enzyme kinetics. Its structural similarity to natural amino acids allows it to be used as a substrate or inhibitor in various enzymatic reactions.

Case Study: Enzyme Inhibition

In studies focusing on glutamate receptors, this compound has been utilized to probe the selectivity and binding mechanisms of different receptor subtypes . The introduction of the fluorine atom has been shown to affect binding affinities and selectivity profiles significantly.

Synthetic Chemistry

The compound is also significant in synthetic organic chemistry as a building block for more complex molecules. Its unique properties facilitate various synthetic pathways, allowing chemists to explore novel reactions and develop new methodologies.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be employed in the synthesis of bioactive compounds through coupling reactions with other functionalized substrates . This versatility makes it an attractive candidate for creating libraries of compounds for drug discovery.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Properties References
Target Compound 2-F, 4-Me C₁₁H₁₃FNO₂ 210.23 Not reported Hypothesized enhanced lipophilicity due to methyl ester and fluorine N/A
(2S)-2-Amino-3-(2,4-dimethylphenyl)propionic acid methyl ester 2,4-diMe C₁₂H₁₇NO₂ 207.27 Oil Synthesized via Pd/C hydrogenation; >100% yield
(S)-2-Amino-3-(2-fluoro-phenyl)-propionic acid methyl ester hydrochloride 2-F C₁₀H₁₁FNO₂·HCl 231.66 Discontinued Hydrochloride salt; commercial availability discontinued
(S)-Methyl 2-amino-3-phenylpropanoate Phenyl C₁₀H₁₃NO₂ 179.22 Not reported Base structure; used in chiral building blocks
2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester 3-CF₃ C₁₁H₁₂F₃NO₂ 247.22 Not reported Strong electron-withdrawing CF₃ group; 95% purity
L-Tyrosine methyl ester hydrochloride 4-OH C₁₀H₁₄ClNO₃ 231.68 Solid Hydroxyl group enables hydrogen bonding; pharmacopeial relevance

Key Differences and Implications

Substituent Effects
  • Electron-Withdrawing vs. The 4-methyl group adds steric bulk and electron donation, which may improve lipophilicity relative to trifluoromethyl analogs (e.g., 3-CF₃ derivative in ) .

Biological Activity

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester, commonly referred to as (S)-FMF, is a fluorinated amino acid derivative that has garnered attention in various fields of biological research. This compound is structurally related to other biologically active amino acids and is being explored for its potential therapeutic applications, particularly in the realm of neurological and cancer-related disorders.

Chemical Structure and Properties

The chemical structure of (S)-FMF can be represented as follows:

 S FMFC12H14FN O2\text{ S FMF}\quad \text{C}_12\text{H}_{14}\text{F}\text{N O}_2

This compound features a fluorinated phenyl group, which is significant for enhancing its biological activity compared to non-fluorinated analogs. The presence of the fluorine atom can influence the compound's interaction with biological targets, potentially increasing its efficacy.

(S)-FMF is believed to act primarily through modulation of neurotransmitter systems, particularly those involving glutamate. Glutamate receptors play a crucial role in synaptic transmission and plasticity, and compounds that can effectively modulate these receptors are of great interest for treating neurodegenerative diseases.

  • Glutamate Receptor Modulation : Preliminary studies suggest that (S)-FMF may enhance the activity of certain glutamate receptors, thereby promoting neuroprotective effects. This could be beneficial in conditions such as Alzheimer's disease or traumatic brain injury.
  • Anticancer Potential : The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. Research indicates that (S)-FMF exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells, which is a desirable property in cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-FMF:

  • Study on Neuroprotection : A study published in Journal of Neurochemistry demonstrated that (S)-FMF protected neuronal cells from glutamate-induced excitotoxicity. The compound was shown to reduce intracellular calcium levels and prevent cell death in vitro .
  • Anticancer Activity : In vitro experiments reported in Cancer Letters indicated that (S)-FMF inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Further studies revealed that the mechanism involved apoptosis induction through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 Value Mechanism
NeuroprotectionNeuronal cell culturesN/ACalcium modulation
AntiproliferativeMCF-7 (breast cancer)15 µMApoptosis induction
Selective cytotoxicityVarious cancer linesVariesTargeting specific signaling pathways

Synthesis and Applications

The synthesis of (S)-FMF typically involves chiral resolution techniques to obtain the desired enantiomer. Recent advancements in enzymatic synthesis methods have improved yield and purity, making it more accessible for research purposes .

Future Directions

Research on (S)-FMF is ongoing, with particular focus on:

  • In Vivo Studies : More comprehensive animal studies are needed to evaluate the pharmacokinetics and long-term effects of (S)-FMF.
  • Combination Therapies : Exploring its use in combination with other therapeutic agents could enhance its efficacy in treating complex diseases like cancer or neurodegeneration.
  • Mechanistic Insights : Further elucidation of its mechanism at the molecular level will aid in understanding how modifications to its structure can optimize its biological activity.

Q & A

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester?

Answer: The compound can be synthesized via stereoselective alkylation of chiral glycine equivalents or through asymmetric hydrogenation of α,β-unsaturated esters. For example, describes a method where β-alanine esters react with halogenated substrates under oxidative conditions, which can be adapted for introducing the 2-fluoro-4-methyl-phenyl group. Enantiomeric purity is ensured using chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] protection) or chiral catalysts, followed by HPLC or chiral column chromatography for validation . highlights the use of oxidizing agents (e.g., DDQ) in similar ester syntheses, which may stabilize intermediates during fluorinated aryl group coupling .

Q. What analytical techniques are critical for verifying the structural and stereochemical integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the fluorine substitution pattern and methyl ester integration. 19F NMR is critical for verifying fluorine positioning on the aromatic ring.
  • Chiral Chromatography: HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) validates enantiopurity.
  • Mass Spectrometry (HRMS): High-resolution MS ensures molecular formula accuracy, particularly for detecting isotopic patterns from fluorine ( references similar validation for amino acid derivatives) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties ( notes similar hazards for structurally related benzyl esters).
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management: Neutralize acidic or basic residues with appropriate absorbents (e.g., vermiculite) and dispose as hazardous waste ( outlines protocols for chlorinated propionic esters, which are analogous) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s activity at ionotropic glutamate receptors (e.g., AMPA or kainate subtypes)?

Answer:

  • Receptor Subunit Selectivity: Use HEK-293 cells transfected with cloned GluR1-4 (AMPA) or GluR5/KA2 (kainate) subunits. Measure EC50 values via patch-clamp electrophysiology or calcium imaging ( details agonist potency assessments for similar fluorinated amino acid derivatives at GluR5) .
  • Competitive Binding Assays: Employ radiolabeled ligands like [3H]AMPA or [3H]kainate to determine Ki values ( discusses receptor binding methodologies for glutamate analogs) .

Q. How should contradictory pharmacological data between stereoisomers or structural analogs be resolved?

Answer:

  • Molecular Docking: Perform in silico modeling using crystal structures of receptor binding domains (e.g., GluR2 or homology models for GluR5) to compare binding modes. resolved enantiomer-specific activity at GluR5 by docking (S)-4-AHCP into a GluR5 model, revealing steric clashes for the (R)-isomer .
  • Functional Assays: Validate hypotheses with site-directed mutagenesis of key receptor residues (e.g., arginine residues in the ligand-binding pocket) to confirm steric or electronic interactions .

Q. What strategies optimize the metabolic stability of this methyl ester prodrug for in vivo studies?

Answer:

  • Esterase Resistance: Introduce steric hindrance near the ester group (e.g., tert-butyl substituents) to slow hydrolysis. demonstrates enhanced stability of tert-butyl-protected amino acid esters .
  • Prodrug Design: Convert the methyl ester to a more stable prodrug (e.g., pivaloyloxymethyl) and monitor plasma stability via LC-MS. discusses fluorinated sulfinic acid derivatives with improved pharmacokinetics .

Methodological Considerations Table

Research ObjectiveKey TechniqueEvidence Reference
Enantioselective SynthesisChiral HPLC validation
Receptor Binding AffinityRadioligand displacement assays
Metabolic StabilityLC-MS pharmacokinetic profiling
Toxicity ScreeningAmes test or zebrafish embryo assays

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